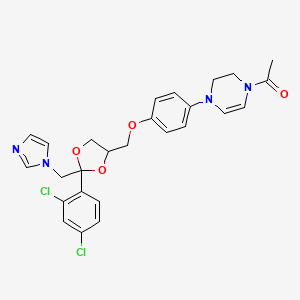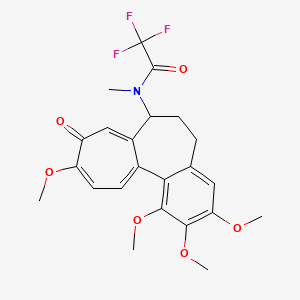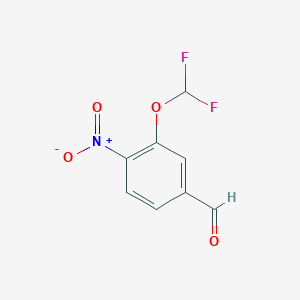![molecular formula C18H14BrNO4 B12291289 2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico es un compuesto químico con la fórmula molecular C18H14BrNO4 y un peso molecular de 388.217 g/mol . Este compuesto es conocido por su estructura única, que incluye una porción de quinolina bromada unida a un grupo de ácido fenoxipropiónoico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico generalmente implica la reacción de 7-bromoquinolina con ácido 4-hidroxifenoxipropiónoico en condiciones específicas. El proceso puede incluir el uso de reactivos como bromo, quinolina y ácido fenoxipropiónoico, junto con catalizadores y disolventes para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto implica procesos escalables que garantizan un alto rendimiento y pureza. Los métodos a menudo incluyen condiciones de reacción optimizadas, como temperatura y presión controladas, para lograr una síntesis eficiente. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, también es común para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos desbromados.
Sustitución: El átomo de bromo en el anillo de quinolina se puede sustituir con otros grupos funcionales
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar para reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, compuestos desbromados y ácidos fenoxipropiónoicos sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico se utiliza en varios campos de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción del ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico involucra su interacción con objetivos moleculares específicos. Se sabe que la porción de quinolina bromada interactúa con enzimas y receptores, lo que lleva a diversos efectos biológicos. El compuesto puede inhibir ciertas enzimas o modular la actividad de los receptores, ejerciendo así sus efectos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-[4-(7-cloroquinolin-2-il)oxifenoxi]propanoico
- Ácido 2-[4-(7-fluoroquinolin-2-il)oxifenoxi]propanoico
- Ácido 2-[4-(7-yodoquinolin-2-il)oxifenoxi]propanoico
Singularidad
El ácido 2-[4-(7-bromoquinolin-2-il)oxifenoxi]propanoico es único debido a la presencia del átomo de bromo, que imparte propiedades químicas y biológicas distintas. El átomo de bromo mejora la reactividad del compuesto y las posibles actividades biológicas en comparación con sus análogos de cloro, flúor y yodo .
Propiedades
Fórmula molecular |
C18H14BrNO4 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14BrNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22) |
Clave InChI |
CIINOWXZLVATIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)


![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)



